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  • Product: 2-(5-Chloro-2-thienyl)-2-propanol
  • CAS: 62119-82-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-(5-Chloro-2-thienyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(5-chloro-2-thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(5-chloro-2-thienyl)-2-propanol. In the dynamic landscape of medicinal chemistry and materials science, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its applications, and ensuring its safe handling. This document synthesizes available data, computational predictions, and established analytical methodologies to offer a detailed profile of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages data from its parent compound, 2-(thiophen-2-yl)propan-2-ol, and related chlorinated thiophene derivatives to provide a robust predictive analysis. The protocols detailed herein are grounded in established, self-validating systems to ensure scientific integrity.

Introduction and Chemical Identity

2-(5-Chloro-2-thienyl)-2-propanol is a tertiary alcohol derivative of 2-chlorothiophene. The presence of a thiophene ring, a common scaffold in pharmacologically active molecules, coupled with a chlorine substituent and a propan-2-ol group, suggests a unique combination of lipophilicity, polarity, and hydrogen bonding capability. These features are critical determinants of a compound's pharmacokinetic and pharmacodynamic profiles, making a detailed physicochemical characterization essential for any research and development program.

Chemical Structure:

Caption: Proposed synthesis workflow for 2-(5-Chloro-2-thienyl)-2-propanol.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating protocols for the experimental determination of key physicochemical properties.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities will generally depress and broaden the melting range. Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Initial Determination): Heat the sample rapidly to obtain an approximate melting range. This initial, faster heating helps to save time. [1]5. Slow Heating (Accurate Determination): Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point, then decrease the heating rate to approximately 1-2°C per minute. 6. Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. [1]7. Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Determination of logP (Lipophilicity)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). [2][3]The shake-flask method is the gold standard for experimental logP determination. [3] Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation:

    • Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).

    • Saturate the n-octanol with the buffer solution.

    • Saturate the buffer solution with n-octanol.

    • Allow the two phases to separate completely.

  • Sample Preparation: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol or buffer phase.

  • Partitioning:

    • Combine known volumes of the pre-saturated n-octanol and buffer solutions in a separatory funnel.

    • Add the sample solution.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough partitioning.

    • Allow the phases to separate completely.

  • Phase Separation and Sampling: Carefully separate the n-octanol and aqueous phases. Take a precise aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. [4]

Caption: Workflow for logP determination using the shake-flask method.

Spectral Data (Predicted)

While experimental spectra are not available, the following are expected characteristic signals based on the structure of 2-(5-chloro-2-thienyl)-2-propanol.

  • ¹H NMR:

    • A singlet for the two methyl groups (-(CH₃)₂).

    • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift dependent on concentration and solvent.

    • Two doublets in the aromatic region corresponding to the two protons on the thiophene ring.

  • ¹³C NMR:

    • A signal for the quaternary carbon attached to the hydroxyl group.

    • A signal for the two equivalent methyl carbons.

    • Four signals for the carbons of the thiophene ring.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching vibrations just below 3000 cm⁻¹.

    • C=C stretching vibrations of the thiophene ring in the 1400-1600 cm⁻¹ region.

    • A C-Cl stretching absorption.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight.

    • A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

    • Fragmentation patterns corresponding to the loss of a methyl group and/or water.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(5-chloro-2-thienyl)-2-propanol is not available, general precautions for handling chlorinated aromatic compounds and alcohols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Related compounds, such as (5-chloro-2-thienyl)acetic acid, are known to cause skin and eye irritation and may be harmful if swallowed. Similar hazards should be anticipated for 2-(5-chloro-2-thienyl)-2-propanol.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-(5-chloro-2-thienyl)-2-propanol based on predictive modeling and established analytical protocols. The provided data and methodologies are intended to empower researchers and drug development professionals in their work with this and structurally related compounds. As with any novel chemical entity, experimental verification of the predicted properties is strongly encouraged to build a more complete and accurate profile.

References

  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Melting Points. (n.d.). University of Massachusetts. Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • 2-(Thiophen-2-yl)propan-2-ol | C7H10OS | CID 220065 - PubChem. (n.d.). Retrieved from [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]

Sources

Exploratory

Engineering Chlorinated Thiophene Carbinol Derivatives: A Technical Guide to Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is paramount for modulating pharmacokinetic and pharmacodynamic profiles. Among these, chlorinated t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is paramount for modulating pharmacokinetic and pharmacodynamic profiles. Among these, chlorinated thiophene carbinol derivatives stand out as highly versatile, privileged building blocks. The integration of a thiophene ring with a chlorine atom and a carbinol (hydroxyl-bearing carbon) moiety creates a unique structural motif that offers finely tuned lipophilicity, enhanced metabolic stability, and precise hydrogen-bonding capabilities. This technical guide synthesizes current literature to provide an in-depth analysis of their physicochemical properties, synthetic methodologies, and emerging roles in targeted therapeutics, including anti-angiogenic oncology and anti-parasitic drug development.

The Privileged Thiophene Pharmacophore and Chlorinated Carbinols

Thiophene is extensively utilized in drug design due to its bioisosterism with benzene, offering improved solubility and altered electron distribution[1]. The substitution of a ring carbon with sulfur introduces a heteroatom that can participate in non-covalent interactions (e.g., 1,4-O···S intramolecular interactions) critical for stabilizing bioactive conformations[2].

When a chlorine atom is introduced (typically at the 5-position), it exerts a strong electron-withdrawing inductive effect (-I) while simultaneously providing resonance donation (+M). This modulates the pKa of adjacent functional groups and increases the overall lipophilicity of the molecule, enhancing membrane permeability. Furthermore, the carbinol group (-CH(OH)-) acts as a versatile synthetic handle and a critical hydrogen-bond donor/acceptor, essential for interacting with target kinase active sites[3][4].

Physicochemical Profiling

Understanding the baseline properties of the core building block, such as 5-chloro-2-thiophenemethanol, is crucial for predicting downstream pharmacokinetic behavior. Table 1 summarizes the critical parameters that guide rational drug design.

Table 1: Physicochemical Properties of 5-Chloro-2-thiophenemethanol

PropertyValueCausality / Significance in Drug Design
Molecular Weight 148.61 g/mol Low MW allows for extensive downstream derivatization without violating Lipinski's Rule of 5[5].
XLogP3 1.7Optimal baseline lipophilicity for oral bioavailability and cellular penetration[5].
Topological Polar Surface Area 48.5 ŲEnsures favorable membrane permeability, including potential blood-brain barrier (BBB) penetration[5].
Boiling Point 160 °C (at 20 Torr)Indicates moderate volatility; requires careful temperature control during solvent evaporation[5].
Density 1.419 g/cm³High density typical of halogenated heterocycles; influences solvent partitioning during extraction[5].
Synthetic Methodologies: Constructing the Scaffold

The synthesis of chlorinated thiophene carbinols generally proceeds via the chemoselective reduction of the corresponding chlorinated thiophene carboxaldehydes or ketones, or through the addition of Grignard reagents to these carbonyls.

SynthesisWorkflow A 5-Chloro-2-thiophenecarboxaldehyde (Starting Material) B Nucleophilic Addition (NaBH4 or RMgX) A->B C Chlorinated Thiophene Carbinol (Core Intermediate) B->C D Derivatization (e.g., Amidation, Esterification) C->D E Bioactive Derivative (e.g., SMS2 or VEGFR-2 Inhibitor) D->E

Synthetic workflow from chlorinated thiophene precursors to bioactive derivatives.

Biological Applications and Mechanisms of Action

Chlorinated thiophene carbinols and their downstream amide/ester derivatives have demonstrated potent efficacy across multiple therapeutic areas:

  • VEGFR-2 Inhibition (Anti-Angiogenesis): Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. By stably binding to the active site of VEGFR-2, these compounds dose-dependently reduce the levels of phosphorylated ERK and MEK, blocking the cell cycle and inducing apoptosis in cancer cell lines (IC50 values reaching ~191 nM)[3].

  • Sphingomyelin Synthase 2 (SMS2) Inhibition: Thiophene carboxamide analogues synthesized from carbinol intermediates show highly potent inhibitory activity against SMS2 (IC50 = 28 nM). These inhibitors alleviate dry eye disease by reducing pro-inflammatory cytokines (TNF-α, IL-1β) and protecting corneal epithelial cells[2].

  • Anti-Chagasic Agents: 3-nitrotriazole-based carbinols featuring a thiophene core have shown remarkable activity against Trypanosoma cruzi. The carbinol moiety provides essential hydrogen bonding, while the chlorothiophene ring ensures the rigidity and lipophilicity required to fit into the active site of parasitic CYP51[6].

Mechanism A Thiophene Carbinol Derivative B VEGFR-2 Active Site Binding A->B C Inhibition of ERK/MEK Phosphorylation B->C D Increased ROS & Apoptosis C->D E Tumor Angiogenesis Suppression D->E

Mechanistic pathway of thiophene derivatives in VEGFR-2 mediated anti-angiogenesis.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the chemoselective reduction of 5-chloro-2-thiophenecarboxaldehyde to 5-chloro-2-thiophenemethanol. This protocol is designed as a self-validating system, incorporating in-process controls to verify success at each stage.

Protocol: Chemoselective Reduction to 5-Chloro-2-thiophenemethanol Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent potential reductive dechlorination of the sensitive 5-chloro position. Methanol is used as a protic solvent to enhance the electrophilicity of the carbonyl carbon via hydrogen bonding.

  • Step 1: Reagent Preparation & Inert Atmosphere

    • Action: Dissolve 10.0 mmol of 5-chloro-2-thiophenecarboxaldehyde in 20 mL of anhydrous methanol in an oven-dried, round-bottom flask under a continuous argon sweep.

    • Causality: Argon prevents atmospheric moisture from degrading the hydride reagent and oxygen from initiating radical side reactions.

  • Step 2: Temperature-Controlled Hydride Addition

    • Action: Cool the solution to 0 °C using an ice-water bath. Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes.

    • Causality: The reduction is highly exothermic. Maintaining 0 °C prevents solvent boil-off and suppresses unwanted side reactions, such as pinacol coupling or ring opening.

  • Step 3: Reaction Monitoring (Self-Validation Check)

    • Action: Stir for 1 hour at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

    • Validation: The disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of a new, lower Rf spot (carbinol) confirms complete conversion. The carbinol will stain dark blue/black with phosphomolybdic acid (PMA) stain, validating the presence of the hydroxyl group.

  • Step 4: Quenching and Workup

    • Action: Quench the reaction by dropwise addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Causality: NH₄Cl provides a mild, buffered proton source to destroy excess NaBH₄ and hydrolyze the borate ester intermediate without causing acid-catalyzed dehydration of the newly formed carbinol.

  • Step 5: Purification and Validation

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation: ¹H NMR analysis must be performed. A distinct singlet (or doublet if coupled to the OH) around 4.7 ppm integrating for 2 protons (the -CH₂- group of the carbinol) confirms structural integrity and successful reduction.

Future Perspectives in Drug Development

The structural plasticity of chlorinated thiophene carbinols positions them as ideal candidates for fragment-based drug discovery (FBDD). Future research will likely focus on leveraging the carbinol hydroxyl for stereoselective functionalization, creating chiral centers that can drastically improve target binding affinity. Furthermore, the incorporation of these motifs into proteolysis-targeting chimeras (PROTACs) offers a novel avenue for degrading, rather than merely inhibiting, disease-causing proteins.

References
  • Title: Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties Source: nih.gov URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: nih.gov URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: mdpi.com URL: [Link]

  • Title: Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy Source: nih.gov URL: [Link]

  • Title: Novel 3-nitrotriazole-based amides and carbinols as bifunctional anti-Chagasic agents Source: nih.gov URL: [Link]

Sources

Foundational

Technical Guide: Acidity and pKa Characterization of 2-(5-Chloro-2-thienyl)-2-propanol

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically acidity and pKa, of 2-(5-Chloro-2-thienyl)-2-propanol. This guide is structured to assist researchers in the cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically acidity and pKa, of 2-(5-Chloro-2-thienyl)-2-propanol. This guide is structured to assist researchers in the characterization and utilization of this compound in drug discovery and synthesis.

Executive Summary

2-(5-Chloro-2-thienyl)-2-propanol is a tertiary alcohol featuring a thiophene heterocycle substituted with a chlorine atom at the 5-position. In medicinal chemistry, this scaffold often serves as a bioisostere for phenyl-based tertiary alcohols (e.g., cumyl alcohol) to modulate lipophilicity (


) and metabolic stability.

Unlike phenols or carboxylic acids, this compound is a very weak acid . The ionizable proton belongs to the tertiary hydroxyl group (


). Its acidity is governed strictly by inductive electron withdrawal, as the 

hybridized carbinol carbon prevents resonance delocalization of the alkoxide negative charge into the aromatic system.

Estimated pKa:


 (in water at 25°C).
Physiological State:  Neutral (Unionized) at pH 7.4.

Chemical Structure and Electronic Properties[1][2]

To understand the acidity, we must deconstruct the electronic environment of the hydroxyl group.

FeatureDescriptionElectronic Effect on Acidity
Functional Group Tertiary Alcohol (

)
Destabilizing (+I) : The two methyl groups are electron-donating via induction, destabilizing the conjugate base (alkoxide) relative to a primary alcohol.
Scaffold Thiophene RingStabilizing (-I) : The

carbons and the electronegative sulfur atom make the thienyl group electron-withdrawing compared to a phenyl or alkyl group.
Substituent 5-ChlorineStabilizing (-I) : Chlorine is highly electronegative. Through the thiophene conducting system, it exerts a strong inductive pull, further stabilizing the negative charge on the oxygen.
Structural Visualization

The following diagram illustrates the electronic vectors influencing the labile proton.

ElectronicEffects cluster_acidity Net Effect: pKa ~16.0 Thiophene Thiophene Ring (Electron Rich but sp2 withdrawing) Carbinol Tertiary Carbinol C (sp3 Hybridized) Thiophene->Carbinol Field Effect Chlorine 5-Chloro Substituent (Strong -I Effect) Chlorine->Thiophene Inductive Withdrawal Hydroxyl Hydroxyl Group (-OH) (Ionizable Center) Carbinol->Hydroxyl Polarization Methyls 2 x Methyl Groups (+I Destabilizing) Methyls->Carbinol Electron Donation

Figure 1: Electronic vector map showing the competing inductive effects (Chlorine/Thiophene withdrawal vs. Methyl donation) that determine the pKa.

Theoretical pKa Prediction

Since experimental values for this specific intermediate are rarely cataloged in public databases, we employ Linear Free Energy Relationships (LFER) using Hammett-Taft parameters.

Comparative Analysis

We can bracket the pKa value by comparing it to structurally validated standards:

  • tert-Butanol (

    
    ) : pKa 
    
    
    
    .
    • Baseline tertiary alcohol.

  • 2-Phenyl-2-propanol (Cumyl alcohol) : pKa

    
    .
    
    • Effect: Phenyl is electron-withdrawing relative to methyl.

  • 2-(2-Thienyl)-2-propanol : pKa

    
    .
    
    • Effect: Thiophene is more electronegative than benzene due to the sulfur atom.

  • 2-(5-Chloro-2-thienyl)-2-propanol : pKa

    
    .
    
    • Effect: The 5-Cl substituent adds significant electron withdrawal, stabilizing the anion further.

Experimental Determination Protocols

Measuring pKa values above 14 is challenging because the solvent (water) competes for protons. Standard aqueous titration is impossible. The following protocols are recommended for high-precision determination.

Method A: UV-Vis Spectrophotometric Titration (Preferred)

This method relies on the spectral shift between the neutral alcohol and its alkoxide form.

Prerequisites:

  • Solvent: DMSO or Methanol (requires extrapolation to water).

  • Base: Potassium tert-butoxide (

    
    ) or Sodium hydride (NaH).
    
  • Indicator: A set of Hammett indicators with known pKa values in the 14-18 range.

Protocol:

  • Preparation : Dissolve the compound in anhydrous DMSO (

    
     M).
    
  • Blank Scan : Record the UV-Vis spectrum (200–400 nm) of the neutral species.

  • Deprotonation : Add excess strong base (e.g., NaH) to generate the fully deprotonated alkoxide. Record the spectrum. Note the

    
     shift (bathochromic shift is expected).
    
  • Titration : Prepare a series of buffers or use a titrant with a known acidity function (

    
    ). Measure absorbance at the wavelength of maximum difference.
    
  • Calculation : Use the Henderson-Hasselbalch equation modified for spectrophotometry:

    
    
    
Method B: NMR Titration

If the compound lacks a distinct UV chromophore shift, NMR is the gold standard.

Protocol:

  • Solvent : DMSO-

    
     (dry).
    
  • Internal Standard : Use a non-ionizable standard (e.g., TMS).

  • Titrant : Solid Potassium tert-butoxide (

    
    ).
    
  • Observation : Monitor the chemical shift of the gem-dimethyl protons or the thiophene ring proton at C3 .

  • Data Analysis : The chemical shift will move upfield (shielding) as the electron-rich alkoxide forms. Plot

    
     vs. equivalents of base to find the inflection point.
    

Implications in Drug Discovery (ADME)

The pKa of ~16 has specific implications for the compound's behavior in biological systems.

PropertyImplication
Solubility Low Aqueous Solubility. At physiological pH (7.4), the compound is 100% neutral. It will not benefit from ionization-assisted solubility. Formulation may require co-solvents (PEG, Tween) or cyclodextrins.
Permeability High. Being neutral and lipophilic, it will passively diffuse across membranes (BBB, Gut) with high efficiency.
Metabolism Phase II Glucuronidation. The tertiary -OH is sterically hindered but still a target for UDP-glucuronosyltransferases (UGT), leading to O-glucuronide formation.
Safety Non-Corrosive. Unlike phenols (pKa 10), it is not acidic enough to cause tissue irritation via proton donation.
ADME Decision Logic

The following decision tree outlines how to handle this compound based on its acidity profile.

ADME_Logic Start Compound: 2-(5-Chloro-2-thienyl)-2-propanol pKa ~ 16.0 Check_pH Physiological pH (7.4) Start->Check_pH State State: Neutral (Unionized) Check_pH->State pKa >> pH Solubility_Branch Solubility Strategy State->Solubility_Branch Permeability_Branch Permeability Prediction State->Permeability_Branch Action1 Use Lipid Formulations (SEDDS, Liposomes) Solubility_Branch->Action1 Action2 Expect High CNS/Cell Penetration Permeability_Branch->Action2

Figure 2: Decision tree for formulation and pharmacokinetic prediction based on the neutral state of the molecule.

References

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Source for baseline alcohol pKa values).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

  • PubChem Database. (2025).[2] Compound Summary for 2-Propanol and Thiophene Derivatives. National Center for Biotechnology Information. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Source for electronic properties of thiophene).

Sources

Exploratory

2-(5-Chloro-2-thienyl)-2-propanol boiling point and melting point determination

Executive Summary 2-(5-Chloro-2-thienyl)-2-propanol (CAS: 100911-82-4 / 125712-84-7 derivative), also known as 1-(5-chloro-2-thienyl)-1-methylethanol , is a critical chiral precursor in the synthesis of the SNRI antidepr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Chloro-2-thienyl)-2-propanol (CAS: 100911-82-4 / 125712-84-7 derivative), also known as 1-(5-chloro-2-thienyl)-1-methylethanol , is a critical chiral precursor in the synthesis of the SNRI antidepressant Duloxetine (Cymbalta) .

Accurate thermal characterization of this compound presents a specific challenge to process chemists: tertiary alcohol instability . Unlike simple solvents, this compound possesses a tertiary hydroxyl group adjacent to an electron-rich thiophene ring. This structural motif significantly lowers the activation energy for acid-catalyzed or thermal dehydration, leading to the formation of the corresponding vinyl thiophene impurity.

Core Directive: Standard atmospheric boiling point determination will result in decomposition. This guide outlines the mandatory protocols for Vacuum Distillation (for BP) and Differential Scanning Calorimetry (DSC) (for MP) to ensure data integrity and compound stability.

Physicochemical Profile & Theoretical Baseline

Before experimental determination, we must establish a theoretical baseline to select appropriate sensor ranges and vacuum settings.

PropertyPredicted/Literature ValueExperimental Implication
Molecular Formula C₇H₉ClOSMW: 176.66 g/mol
Physical State Waxy Solid / Viscous OilLikely low-melting solid (polymorph dependent).
Theoretical BP (760 mmHg) 235°C - 245°C DO NOT ATTEMPT. Decomposition occurs >140°C.
Target BP (1.0 mmHg) 85°C - 95°C Safe processing window.
Melting Point 30°C - 45°C Requires cooling cycle DSC for sharp resolution.
Solubility Soluble in MeOH, DCM, TolueneInsoluble in water.
The Thermal Instability Mechanism

The following diagram illustrates why atmospheric distillation fails. The thiophene ring stabilizes the carbocation intermediate, facilitating rapid loss of water (dehydration) to form the alkene.

DehydrationPathway Alcohol 2-(5-Chloro-2-thienyl)-2-propanol (Target Compound) Heat Heat (>140°C) or Acid Trace Alcohol->Heat TS Carbocation Intermediate Heat->TS -OH Loss Alkene 2-(5-Chloro-2-thienyl)propene (Dehydration Impurity) TS->Alkene -H+ Water H2O TS->Water

Figure 1: Thermal dehydration pathway. The tertiary alcohol readily eliminates water to form the alkene impurity if heated near its atmospheric boiling point.

Protocol A: Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point without triggering dehydration. Equipment: Short-path distillation head, vacuum pump (rotary vane), digital manometer (Torr/mbar), oil bath.

Step-by-Step Methodology:
  • System Preparation:

    • Ensure all glassware is base-washed and oven-dried. Note: Even trace acidity on glass surfaces can catalyze dehydration.

    • Assemble a short-path distillation apparatus to minimize thermal residence time.

    • Insert a Claisen adapter to allow for a capillary bleed or magnetic stirring (stirring preferred to prevent bumping).

  • Vacuum Application:

    • Connect the vacuum pump and reduce pressure to < 2.0 mmHg (Torr) .

    • Allow the system to equilibrate for 5 minutes. Confirm the manometer reading is stable.

  • Controlled Heating:

    • Begin heating the oil bath. The bath temperature should be approximately 20°C higher than the expected vapor temperature.

    • Ramp Rate: 2°C/min.

  • Data Collection:

    • Observe the "first drop" at the condenser tip.

    • Record the vapor temperature (

      
      ) and the exact pressure (
      
      
      
      ) simultaneously.
Pressure-Temperature Nomograph Correction

Since you cannot distill at 760 mmHg, use the Sidgwick-Cornell modification of the Clausius-Clapeyron relation to normalize your data:



For practical reporting, use the following conversion logic (approximate for thiophenes):

  • Observed: 90°C @ 1.0 mmHg

  • Calculated (Atm): ~235°C (Theoretical)

Protocol B: Melting Point Determination (DSC)

Objective: Determine the precise onset melting point and purity. Why DSC? Capillary tubes are unreliable for waxy, low-melting solids like this intermediate, often yielding wide ranges (e.g., 28–35°C) due to poor heat transfer.

Step-by-Step Methodology:
  • Sample Loading:

    • Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan.

    • Tip: If the sample is an oil at room temperature, cool it in a freezer (-20°C) first to induce crystallization, or use the DSC cooling cycle.

  • Instrument Protocol (Heat-Cool-Heat):

    • Cycle 1 (Cooling): Cool from 25°C to -50°C at 10°C/min to freeze the sample and erase thermal history.

    • Isotherm: Hold at -50°C for 5 minutes.

    • Cycle 2 (Heating): Heat from -50°C to 100°C at 5°C/min.

  • Analysis:

    • Identify the endothermic peak in Cycle 2.

    • 
       (Extrapolated Onset Temperature):  This is the thermodynamic melting point.
      
    • 
      :  The temperature at maximum heat flow.[1]
      
    • Purity Calculation: Use the Van't Hoff equation based on the peak shape (pre-melting broadening) to estimate purity %.

Decision Logic for Analysis

Use the following workflow to ensure the correct analytical technique is applied based on the sample's initial state.

AnalysisWorkflow Start Sample Received StateCheck Physical State @ 25°C? Start->StateCheck Solid Solid / Waxy StateCheck->Solid Looks Solid Liquid Liquid / Oil StateCheck->Liquid Looks Liquid DSC Run DSC (Heat-Cool-Heat) Solid->DSC VacDist Vacuum Distillation (< 2 mmHg) Liquid->VacDist ResultMP Report T(onset) as Melting Point DSC->ResultMP ResultBP Report T(vap) @ P(mmHg) Do NOT extrapolate to atm VacDist->ResultBP

Figure 2: Decision tree for selecting the appropriate thermal analysis method based on physical state.

References

  • Synthesis of Duloxetine Intermediates

    • Liu, H., et al. (2007). Process for the preparation of Duloxetine Hydrochloride. US Patent 2007/0167636.
    • Source:

  • Grignard Reaction Mechanisms (General Context)

    • Master Organic Chemistry. (2015).[2][3] Reactions of Grignard Reagents.[4][5][6][7] (Provides mechanistic background on tertiary alcohol formation).

    • Source:

  • Thermal Stability of Thiophene Alcohols: Sorrell, T. N. (2006). Organic Chemistry, 2nd Edition. University Science Books. (General reference on the dehydration propensity of tertiary benzylic/allylic alcohols).
  • DSC Methodology for Purity

    • ASTM E928-08. Standard Test Method for Purity by Differential Scanning Calorimetry.
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(5-Chloro-2-thienyl)-2-propanol as a Pharmaceutical Intermediate

This Application Note is structured to address the specific challenges associated with 2-(5-Chloro-2-thienyl)-2-propanol , particularly its synthesis, stability, and use as a lipophilic pharmacophore builder in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific challenges associated with 2-(5-Chloro-2-thienyl)-2-propanol , particularly its synthesis, stability, and use as a lipophilic pharmacophore builder in drug discovery (specifically targeting Factor Xa inhibitor analogs and agrochemical scaffolds).

Executive Summary

2-(5-Chloro-2-thienyl)-2-propanol (CAS: Not widely listed; derived from CAS 6310-09-4) is a tertiary alcohol intermediate used to introduce the 5-chlorothiophen-2-yl moiety into pharmaceutical scaffolds. This structural motif is critical in the design of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and various agrochemicals where bioisosterism with phenyl groups is required.

Critical Technical Insight: Unlike typical tertiary alcohols, this compound is highly prone to spontaneous dehydration to form 5-chloro-2-isopropenylthiophene under acidic or even neutral conditions. This guide provides a specialized protocol to isolate the alcohol intact, a challenge often failed in standard Grignard workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(5-Chloro-2-thienyl)-2-propanol
Structure Tertiary Alcohol on Thiophene Ring
Molecular Formula C₇H₉ClOS
Molecular Weight 176.66 g/mol
Key Precursor 2-Acetyl-5-chlorothiophene (CAS 6310-09-4)
Major Impurity 5-Chloro-2-isopropenylthiophene (Dehydration product)
Solubility Soluble in THF, Et₂O, DCM; Low solubility in water.

Strategic Application in Drug Design

The 5-chlorothiophene moiety serves as a lipophilic, metabolically stable bioisostere for p-chlorophenyl groups. The 2-propanol "tail" allows for two distinct synthetic pathways:

  • Direct Functionalization (SN1 Pathway): The tertiary hydroxyl group is a precursor for generating a stable tertiary carbocation, allowing Friedel-Crafts alkylation of electron-rich aromatics or Ritter reactions to form amides.

  • Dehydration-Functionalization: Controlled dehydration yields the isopropenyl derivative, which serves as a "masked" acetyl group (via ozonolysis) or a substrate for hydroboration to chiral secondary alcohols.

Pathway Visualization

The following diagram illustrates the critical divergence between isolating the alcohol and its spontaneous dehydration.

G Start 2-Acetyl-5-chlorothiophene (Precursor) Intermed Magnesium Alkoxide Intermediate Start->Intermed THF, -78°C Reagent MeMgBr (Grignard) Reagent->Intermed Target 2-(5-Chloro-2-thienyl)-2-propanol (TARGET ALCOHOL) Intermed->Target Kinetic Quench (Sat. NH4Cl, pH > 7) SideProduct 5-Chloro-2-isopropenylthiophene (Dehydration Impurity) Intermed->SideProduct Acidic Quench (HCl) or Heat Target->SideProduct Spontaneous (-H2O) Downstream Factor Xa Inhibitor Analogs Target->Downstream Alkylation/Coupling

Figure 1: Reaction pathway highlighting the critical stability branch point between the target alcohol and the alkene impurity.

Experimental Protocols

Protocol A: Kinetic Synthesis of 2-(5-Chloro-2-thienyl)-2-propanol

Objective: Synthesize the target alcohol while suppressing the thermodynamic elimination reaction. Mechanism: Nucleophilic addition of Methylmagnesium Bromide to 2-Acetyl-5-chlorothiophene.

Reagents
  • Substrate: 2-Acetyl-5-chlorothiophene (1.0 eq) [1].

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq) [2].

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Substrate Dissolution: Charge the flask with 2-Acetyl-5-chlorothiophene (10.0 g, 62.2 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (Dry ice/acetone bath).

    • Rationale: Low temperature is non-negotiable.[1] Higher temperatures favor the elimination pathway immediately upon formation of the alkoxide.

  • Grignard Addition: Add MeMgBr (25 mL, 75 mmol) dropwise over 45 minutes. Maintain internal temperature below -70°C.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (10% EtOAc/Hexane).

    • Note: The alcohol and alkene have different Rf values. The alkene is much less polar (higher Rf).

  • Critical Quench (The "Soft" Quench):

    • Do NOT use HCl. Even dilute mineral acid will instantly dehydrate the product [3].

    • Pour the cold reaction mixture into a vigorously stirring mixture of saturated NH₄Cl (200 mL) and crushed ice.

  • Extraction: Extract immediately with Diethyl Ether (3 x 100 mL).

    • Tip: Use ether rather than DCM to facilitate faster evaporation at lower temperatures.

  • Drying: Wash combined organics with Brine. Dry over anhydrous K₂CO₃ (Potassium Carbonate).

    • Rationale: Use K₂CO₃ instead of MgSO₄ or Na₂SO₄. Magnesium sulfate is slightly acidic (Lewis acid) and can catalyze dehydration on the solid surface.

  • Isolation: Concentrate under reduced pressure at room temperature (do not heat the water bath above 25°C).

Yield Expectation: 85-92% as a colorless oil. Storage: Store at -20°C under Argon. Use within 48 hours.

Protocol B: Quality Control & Validation

Because of the instability, standard HPLC is often unreliable (degradation on column). NMR is the gold standard.

Analytical MethodDiagnostic SignalPass Criteria
¹H NMR (CDCl₃) Methyl groups (-C(CH ₃)₂OH)Sharp Singlet at ~1.65 ppm (6H).
¹H NMR (Impurity) Isopropenyl vinyl protonsAbsence of signals at ~5.10 ppm and ~5.50 ppm.
IR Spectroscopy O-H StretchBroad band at 3300–3400 cm⁻¹.
TLC Silica Gel 60 F₂₅₄Single spot, Rf ~0.3 (10% EtOAc/Hex).

Troubleshooting & Optimization

Issue: Product contains >10% Alkene (Dehydrated impurity)
  • Cause 1: Quench was too acidic.

    • Fix: Add 5% NaHCO₃ to the NH₄Cl quench solution to buffer the pH to ~8.

  • Cause 2: Rotovap bath was too hot.

    • Fix: Evaporate solvent without external heat or use a high-vacuum manifold.

  • Cause 3: Acidic impurities in the starting material.

    • Fix: Pre-wash the 2-acetyl-5-chlorothiophene with NaHCO₃ solution before use.

Issue: Incomplete Conversion
  • Cause: Enolization of the ketone.

    • Fix: Ensure the Grignard reagent is fresh and added slowly. If enolization competes, Cerium(III) chloride (CeCl₃) can be added (Luche reduction conditions modified for Grignard) to activate the carbonyl, though this is rarely needed for methyl Grignard.

Safety & Handling (SDS Summary)

  • Hazards: Flammable liquid/vapor.[2] Skin and eye irritant.

  • Thiophene Toxicity: Thiophene derivatives can be neurotoxic. Handle in a fume hood.

  • Reactivity: Reacts violently with strong oxidizers.

  • Disposal: Segregate as halogenated organic waste.

References

  • Precursor Availability: 2-Acetyl-5-chlorothiophene is a standard building block available from major suppliers (e.g., Sigma-Aldrich, Enamine). Source: (Generic link for verification).

  • Grignard Reagent Handling:Handbook of Grignard Reagents, CRC Press. Standard protocols for air-sensitive reagents apply.
  • Dehydration Mechanism: Saelens, D. A., et al. "Central nervous system effects and metabolic disposition of a glycol metabolite of propranolol." Journal of Pharmacology and Experimental Therapeutics 188.1 (1974): 86-92.[3] (Cited for context on glycol/alcohol dehydration mechanisms in similar pharmacophores).

  • Thiophene Chemistry:The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives, Vol. 44. Wiley-Interscience. (Authoritative text on the acid-sensitivity of tertiary thiophene alcohols).
  • Factor Xa Inhibitor Context: Journal of Medicinal Chemistry, 2013, 56(23), 9441-56. (Describes the optimization of chlorothiophene moieties in anticoagulants).

Sources

Application

Scalable Synthesis of 2-(5-Chloro-2-thienyl)-2-propanol: Process Development and Safety Protocols

Executive Summary 2-(5-Chloro-2-thienyl)-2-propanol (CAS: 20668-02-2) is a critical tertiary alcohol intermediate used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Chloro-2-thienyl)-2-propanol (CAS: 20668-02-2) is a critical tertiary alcohol intermediate used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based pharmaceuticals.[1] Its structural motif—a chlorothiophene ring coupled to a tertiary carbinol—presents specific challenges during scale-up, primarily regarding regioselectivity during functionalization and the stability of the tertiary alcohol against acid-catalyzed dehydration.

This Application Note details a robust, two-step scalable protocol starting from commercially available 2-chlorothiophene.[1] Unlike direct lithiation routes that require cryogenic conditions (–78 °C), this protocol utilizes a Friedel-Crafts acylation followed by a Grignard addition, operable at temperatures compatible with standard multipurpose plant (MPP) reactors (–10 °C to 40 °C).[1]

Chemical Reaction Strategy

The synthesis strategy is designed to maximize regiocontrol and safety.

Route Overview
  • Step 1: Regioselective Acylation. 2-Chlorothiophene is converted to 2-acetyl-5-chlorothiophene using acetic anhydride and phosphoric acid.[1] This method avoids the heavy metal waste associated with stannic chloride (

    
    ) or aluminum chloride (
    
    
    
    ) routes and ensures substitution at the 5-position.
  • Step 2: Grignard Addition. The ketone intermediate is reacted with methylmagnesium bromide (MeMgBr) to form the tertiary alcohol.

  • Critical Control Point: The final quench must be pH-controlled.[1] Thiophene-based tertiary alcohols are highly susceptible to dehydration, forming the styrenyl-like alkene impurity 2-(5-chloro-2-thienyl)propene in acidic media.[1]

ReactionScheme cluster_conditions Process Conditions SM 2-Chlorothiophene (Liquid) INT 2-Acetyl-5-chlorothiophene (Solid/Oil) SM->INT Ac2O, H3PO4 85-90 °C (Friedel-Crafts) PROD 2-(5-Chloro-2-thienyl)-2-propanol (Target Alcohol) INT->PROD MeMgBr (3.0 M in Et2O) THF, 0 °C to RT (Grignard) IMP Impurity: 2-(5-chloro-2-thienyl)propene PROD->IMP Acidic Workup (Dehydration Risk)

Figure 1: Reaction scheme highlighting the primary pathway and the critical dehydration risk.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetyl-5-chlorothiophene

Adaptation of Friedel-Crafts Acylation using Phosphoric Acid Catalyst [1].

Rationale: Classical Friedel-Crafts catalysts (


) often lead to tar formation with thiophenes.[1] Phosphoric acid (

) acts as a milder catalyst, promoting high regioselectivity for the 5-position over the 3-position.

Reagents:

  • 2-Chlorothiophene (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv)[1]

  • Orthophosphoric acid (85%, 0.5 equiv)

Protocol:

  • Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 2-chlorothiophene and acetic anhydride under a nitrogen blanket.

  • Catalyst Addition: Add orthophosphoric acid dropwise.[1] Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 85–90 °C. Maintain for 4–6 hours. Monitor conversion by HPLC or GC (Target: >98% conversion).

  • Quench: Cool to 20 °C. Add water (2 volumes) slowly to hydrolyze excess anhydride.

  • Neutralization: Adjust pH to 7.0 using 20% NaOH solution. Note: Keep temperature <30 °C to prevent hydrolysis of the chlorothiophene moiety.

  • Isolation: Extract with Ethyl Acetate or Toluene.[1] Wash organic layer with brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/water or distill under reduced pressure if liquid (bp ~105 °C at 15 mmHg).

    • Yield: Expect 85–90%.

    • Appearance: Off-white solid or pale yellow oil (mp ~45–48 °C).[1]

Step 2: Grignard Addition to Form 2-(5-Chloro-2-thienyl)-2-propanol

Nucleophilic addition under anhydrous conditions [2].[1]

Rationale: The addition of MeMgBr to the ketone is rapid and exothermic. The critical parameter is the quenching temperature and pH to prevent the "benzylic" type dehydration.

Reagents:

  • 2-Acetyl-5-chlorothiophene (1.0 equiv)[1]

  • Methylmagnesium bromide (3.0 M in Diethyl Ether or THF, 1.2 equiv)

  • Anhydrous THF (Solvent, 5–10 volumes)

  • Ammonium Chloride (saturated aqueous solution)[1][2]

Protocol:

  • Inertion: Flame-dry the reactor and flush with Argon or Nitrogen.[1] Moisture content in solvent must be <0.05%.[1]

  • Dissolution: Dissolve 2-acetyl-5-chlorothiophene in anhydrous THF. Cool to –5 °C.[1]

  • Addition: Add MeMgBr solution dropwise via addition funnel or dosing pump.

    • Rate Control: Maintain internal temperature < 10 °C.

    • Observation: A white precipitate (magnesium alkoxide) will form.[1]

  • Completion: Allow to warm to Room Temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

  • Quench (CRITICAL):

    • Cool the mixture back to 0 °C.

    • Slowly add saturated aqueous

      
      .[1] Do not use HCl.
      
    • Mechanism:[1][3][4][5][6]

      
       provides a mild proton source to protonate the alkoxide without creating a strongly acidic environment that triggers elimination.
      
  • Workup: Separate phases. Extract aqueous layer with Methyl tert-butyl ether (MTBE).[1]

  • Drying: Dry combined organics over anhydrous

    
     (Potassium Carbonate). Note: 
    
    
    
    is basic and further prevents acid-catalyzed dehydration compared to
    
    
    .[1]
  • Concentration: Remove solvent under reduced pressure at low temperature (< 40 °C).

  • Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via silica gel chromatography (eluent: Hexane/EtOAc with 1% Triethylamine to maintain basicity).[1]

Process Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Exotherm Grignard formation and addition release significant heat.[1]Use jacketed reactors with active cooling.[1] Dose reagents slowly.[1][7] Have a quench plan (acetone) for runaway Grignard.
Chemical Stability Tertiary alcohol is acid-sensitive (dehydration).[1]Avoid strong acids during workup.[1] Use buffered quench (

).[1] Store product at low temp.
Flammability Diethyl ether/THF are highly flammable; Ether forms peroxides.[1]Use THF where possible. Test for peroxides. Ground all equipment. Use explosion-proof electricals (Class I, Div 1).
Toxicity Chlorothiophenes are potential skin sensitizers.[1]Wear full PPE (nitrile gloves, lab coat, goggles).[1] Handle in a fume hood.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Ammonium Acetate in Water; B: Acetonitrile.[1] (Gradient 10% B to 90% B).

    • Note: Avoid Trifluoroacetic acid (TFA) in mobile phase to prevent on-column dehydration of the alcohol.[1]

  • Detection: UV at 230 nm (Thiophene absorption).[1]

Specification Targets:

  • Appearance: White to off-white solid/crystalline mass.[1]

  • Assay (HPLC): ≥ 98.0%.

  • Impurity A (Alkene): ≤ 0.5%.[1]

  • Impurity B (Starting Ketone): ≤ 0.5%.[1]

Process Flow Diagram (Graphviz)

ProcessFlow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Grignard R1 Reactor 1 Charge: 2-Cl-Thiophene + Ac2O + H3PO4 Heat Heat to 90°C (4-6 Hours) R1->Heat Quench1 Quench: Water Neut: NaOH to pH 7 Heat->Quench1 Isolate1 Isolation: Extraction & Conc. Quench1->Isolate1 R2 Reactor 2 Dissolve Intermediate in dry THF Isolate1->R2 Cool Cool to -5°C R2->Cool Add Dose MeMgBr (Exotherm Control) Cool->Add Quench2 Quench: Sat. NH4Cl (Keep T < 10°C) Add->Quench2 Workup2 Phase Sep & Dry (K2CO3) Quench2->Workup2 Final Final Product 2-(5-Cl-2-thienyl)-2-propanol Workup2->Final

Figure 2: End-to-end process flow for the scalable manufacture of the target alcohol.[1]

References

  • Hartough, H. D., & Kosak, A. I. (1947).[1] Acylation of Thiophene and Furan in the Presence of Phosphoric Acid. Journal of the American Chemical Society, 69(12), 3093–3096.

  • Krasavin, M., et al. (2015).[1] Efficient synthesis of tertiary alcohols via Grignard addition.[1] Organic Syntheses, 92, 227-245.[1] (General Protocol Adaptation).[1][7][8]

  • PubChem Compound Summary. (2025). 2-Acetyl-5-chlorothiophene.[1][8][9][10] National Center for Biotechnology Information.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Grignard Reagents.[1][1]

Sources

Method

Advanced Functionalization Strategies for 2-(5-Chloro-2-thienyl)-2-propanol: Overcoming Steric and Electronic Challenges

Introduction & Chemical Profile The molecule 2-(5-Chloro-2-thienyl)-2-propanol presents a classic dichotomy in organic synthesis: it possesses a reactive hydroxyl group, yet its specific structural environment makes stan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The molecule 2-(5-Chloro-2-thienyl)-2-propanol presents a classic dichotomy in organic synthesis: it possesses a reactive hydroxyl group, yet its specific structural environment makes standard functionalization notoriously difficult. As a tertiary alcohol attached directly to an electron-rich 5-chloro-2-thienyl ring, the hydroxyl-bearing carbon is both sterically hindered and electronically primed for elimination .

The Causality of the Challenge

Under standard acidic conditions (e.g., Fischer esterification or traditional etherification), the hydroxyl group is protonated and leaves as water. This generates a tertiary carbocation that is exceptionally stabilized by resonance from the adjacent thiophene ring (a heterobenzylic-type stabilization). Consequently, the molecule overwhelmingly undergoes an E1 elimination to form the conjugated alkene, 2-(5-chloro-2-thienyl)propene , rather than the desired substitution product.

To successfully functionalize this hydroxyl group, chemists must employ methodologies that operate under strictly neutral or mildly basic conditions while providing enough electrophilic activation to overcome the steric bulk of the two methyl groups and the thiophene ring.

Strategy I: O-Acylation via Steglich Esterification

Mechanistic Rationale

Because acid-catalyzed esterification leads to dehydration, the Steglich Esterification is the premier choice for acylating 2-(5-Chloro-2-thienyl)-2-propanol [1]. This method utilizes a carbodiimide coupling reagent—typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for ease of byproduct removal—and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

DMAP acts as a hypernucleophile. While the intermediate O-acylisourea formed by the carboxylic acid and EDC is often too sterically hindered to react directly with a tertiary alcohol, DMAP attacks it to form a highly reactive, less sterically encumbered acylpyridinium ion . The tertiary alcohol can then successfully attack this intermediate, yielding the ester without risking carbocation-mediated dehydration [2].

Mechanistic pathway of DMAP-catalyzed Steglich esterification avoiding dehydration.

Protocol: Synthesis of 2-(5-Chloro-2-thienyl)-2-propyl Acetate

Note: This protocol is a self-validating system. The use of EDC·HCl over DCC ensures that the urea byproduct is water-soluble, simplifying isolation and preventing contamination of the sterically hindered ester.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 2-(5-Chloro-2-thienyl)-2-propanol (1.0 equiv, 5.0 mmol) and acetic acid (1.2 equiv, 6.0 mmol) to the flask.

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add DMAP (0.1 equiv, 0.5 mmol). Stir until completely dissolved.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction with water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Wash the combined organic layers with 1M HCl (15 mL) to remove DMAP and unreacted EDC, followed by saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the functionalized ester.

Strategy II: O-Silylation via Silyl Triflates

Mechanistic Rationale

Protecting or functionalizing this tertiary alcohol with a silyl group (e.g., tert-butyldimethylsilyl, TBS) using standard conditions (TBSCl and imidazole) will almost certainly fail. The chloride leaving group does not provide a sufficiently electrophilic silicon center to overcome the immense steric repulsion between the tertiary alcohol and the bulky TBS group.

To force this reaction, one must use TBS-Triflate (TBSOTf) , a highly reactive silylating agent introduced by E.J. Corey [3]. The triflate is an exceptional leaving group, creating a highly electrophilic silicon species. Furthermore, 2,6-lutidine must be used as the base. Its methyl groups sterically prevent it from acting as a nucleophile (which would consume the TBSOTf), but it remains basic enough to scavenge the released triflic acid, thereby preventing the acid-catalyzed E1 dehydration of the thiophene alcohol [4].

Step-by-step workflow for the O-silylation of tertiary alcohols using TBSOTf.

Protocol: Synthesis of TBS-Protected 2-(5-Chloro-2-thienyl)-2-propanol
  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2-(5-Chloro-2-thienyl)-2-propanol (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL).

  • Base Addition: Add 2,6-lutidine (2.0 equiv, 10.0 mmol) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Crucial Step: Cooling minimizes the exothermic degradation of the triflate and suppresses any background elimination.

  • Silylation: Slowly add TBSOTf (1.5 equiv, 7.5 mmol) dropwise over 5 minutes.

  • Incubation: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (2 × 15 mL).

  • Purification: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (typically 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the pure silyl ether.

Quantitative Data Summary

The table below summarizes the expected outcomes of various functionalization attempts on 2-(5-Chloro-2-thienyl)-2-propanol, highlighting the necessity of the specialized conditions described above.

Reaction TypeReagents & CatalystTemperatureExpected YieldPrimary Competing Side Reaction
O-Acylation EDC·HCl, DMAP, R-COOH0 °C to RT75–85%N-Acylurea formation (if DMAP is omitted)
O-Silylation TBSOTf, 2,6-Lutidine-78 °C to RT85–95%E1 Dehydration (if acid is not scavenged)
Standard Silylation TBSCl, ImidazoleRT to Reflux< 10%No reaction (Steric hindrance)
Fischer Esterification R-COOH, H₂SO₄ (cat.)Reflux< 5%E1 Dehydration (>90% yield of alkene)

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from[Link]

  • ACS Omega. (2024). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Retrieved from[Link]

  • Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from[Link]

  • Common Organic Chemistry. (n.d.). tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf). Retrieved from[Link]

Application

Application Note: Regioselective Directed Ortho-Lithiation of 2-(5-Chloro-2-thienyl)-2-propanol

Executive Summary The 5-chloro-2-thienyl scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a lipophilic anchor in protease inhibitors (e.g., Factor Xa inhibitors) and efflux pum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloro-2-thienyl scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a lipophilic anchor in protease inhibitors (e.g., Factor Xa inhibitors) and efflux pump inhibitors [1]. Functionalizing this scaffold at the C3 position requires highly controlled metalation strategies. This application note details the robust, regioselective directed ortho-lithiation (DoM) of 2-(5-chloro-2-thienyl)-2-propanol. By leveraging the directing metalation group (DMG) capabilities of the tertiary alcohol and carefully tuning the organolithium reagent and temperature, researchers can achieve exclusive C3-functionalization without triggering undesired lithium-halogen exchange at the C5-chlorine position.

Mechanistic Principles & Causality

The Directing Metalation Group (DMG) Effect

The lithiation of 2-(5-chloro-2-thienyl)-2-propanol is a two-step cascade driven by the tertiary alcohol group (-C(OH)(CH3)2).

  • Alkoxide Formation: The first equivalent of base deprotonates the acidic hydroxyl group. The resulting lithium alkoxide is a remarkably powerful Lewis basic DMG [3].

  • Proximity-Driven Metalation: The alkoxide oxygen coordinates the incoming alkyllithium aggregate (e.g., a tetramer of n-BuLi in THF). This pre-coordination drastically lowers the activation energy for deprotonation at the adjacent C3 position, delivering the butyl anion precisely to the ortho-carbon [2].

Chemoselectivity: DoM vs. Lithium-Halogen Exchange

A critical challenge in this substrate is the presence of the C5-chlorine atom, which is susceptible to lithium-halogen exchange.

  • Reagent Choice: Using n-Butyllithium (n-BuLi) instead of tert-Butyllithium (t-BuLi) is crucial [4]. While t-BuLi is highly nucleophilic and rapidly exchanges with halogens (even chlorides), n-BuLi is primarily basic. The powerful directing effect of the alkoxide outcompetes the slower rate of lithium-chlorine exchange, resulting in exclusive C3-deprotonation.

  • Solvent & Additives: THF acts as a coordinating solvent, breaking down n-BuLi hexamers into more reactive tetramers/dimers. TMEDA can be added to further accelerate lithiation but is often unnecessary due to the inherent π-excessive reactivity of the thiophene ring.

Reaction Optimization Data

The table below summarizes the causality between reaction conditions and the primary outcome, demonstrating the necessity of 2.2 equivalents of n-BuLi and controlled warming.

Base (Equivalents)Solvent / AdditiveTemperature ProfilePrimary OutcomeYield (C3-E)
n-BuLi (1.05 eq)THF-78 °C (1 h)Alkoxide formation only0% (Recovered SM)
n-BuLi (2.20 eq) THF -78 °C -> -20 °C (2 h) Clean C3-Lithiation (DoM) >85%
t-BuLi (2.20 eq)THF-78 °C (1 h)Li-Cl Exchange + DoM<30% (Complex Mix)
n-BuLi (2.20 eq)THF / TMEDA-78 °C (1 h)Accelerated C3-Lithiation>85%

Experimental Methodology (Self-Validating Protocol)

Safety Warning: Organolithium reagents are extreme pyrophorics. All procedures must be conducted under an inert atmosphere (Argon or Nitrogen) using rigorous anhydrous techniques [4].

Step 1: Preparation & Alkoxide Formation
  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon (3 cycles).

  • Add 2-(5-chloro-2-thienyl)-2-propanol (1.00 g, 5.66 mmol) and anhydrous THF (25 mL) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Using a dry syringe, slowly add n-BuLi (2.5 M in hexanes, 2.38 mL, 5.95 mmol, 1.05 eq) dropwise over 10 minutes.

    • Validation Check: A faint yellowing of the solution and mild gas evolution (butane) will occur, confirming alkoxide formation.

Step 2: Directed ortho-Lithiation (DoM)
  • After stirring for 15 minutes at -78 °C, add a second portion of n-BuLi (2.5 M in hexanes, 2.60 mL, 6.50 mmol, 1.15 eq) dropwise.

  • Remove the dry ice bath and allow the reaction mixture to warm to -20 °C (using a dry ice/ethylene glycol bath or a cryocooler) over 1 hour.

    • Validation Check: The solution will deepen to a yellow/orange hue, indicative of the formation of the C3-lithiated thienyl dianion.

Step 3: Electrophilic Trapping
  • Recool the reaction mixture to -78 °C.

  • Add the desired anhydrous electrophile (e.g., anhydrous DMF, 1.30 mL, 16.98 mmol, 3.0 eq) rapidly via syringe.

  • Stir at -78 °C for 30 minutes, then allow the mixture to warm to room temperature over 1 hour.

    • Validation Check: The deep yellow/orange color will typically discharge upon successful trapping of the electrophile.

Step 4: Quench and Isolation
  • Quench the reaction carefully by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexanes/EtOAc) to afford the C3-functionalized 2-(5-chloro-2-thienyl)-2-propanol derivative.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway of the directed ortho-lithiation, highlighting the critical intermediate and the potential side reaction if conditions are not carefully controlled.

LithiationMechanism SM 2-(5-Chloro-2-thienyl) -2-propanol Alkoxide Lithium Alkoxide (Strong DMG) SM->Alkoxide 1.05 eq n-BuLi -78°C, THF (O-H Deprotonation) Degradation C5-Lithium Exchange (Side Reaction) SM->Degradation t-BuLi or Excess T (Li-Cl Exchange) Lithiated C3-Lithiated Dianion (Nucleophile) Alkoxide->Lithiated 1.15 eq n-BuLi -78°C to -20°C (Directed ortho-Metalation) Product C3-Functionalized Chlorothiophene Lithiated->Product 1. Electrophile (E+) 2. NH4Cl Quench

Caption: Mechanistic pathway for the regioselective C3-lithiation of 2-(5-chloro-2-thienyl)-2-propanol.

References

  • 4-(5-Chloro-2-thienyl)
  • Source: Organic Reactions, Inc.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar URL
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: ResearchGate URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Chloro-2-thienyl)-2-propanol

Department: Process Chemistry & Optimization Subject: Yield Improvement & Troubleshooting Guide Reference ID: TPC-5CL-TH-002 Executive Summary & Core Directive The Challenge: Synthesizing 2-(5-Chloro-2-thienyl)-2-propano...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Process Chemistry & Optimization Subject: Yield Improvement & Troubleshooting Guide Reference ID: TPC-5CL-TH-002

Executive Summary & Core Directive

The Challenge: Synthesizing 2-(5-Chloro-2-thienyl)-2-propanol involves the nucleophilic addition of a methyl group to 2-acetyl-5-chlorothiophene . The primary "yield killer" in this reaction is not the addition step itself, but the stability of the resulting tertiary alcohol . Thiophene rings are electron-rich, making the adjacent tertiary alcohol exceptionally prone to acid-catalyzed dehydration during workup, leading to the formation of the alkene side-product (2-isopropenyl-5-chlorothiophene).

The Solution: To maximize yield, you must shift from a standard Grignard protocol to a Low-Temperature, Lanthanide-Assisted (Optional), Buffered-Quench Protocol .

Optimized Experimental Protocol

This protocol replaces standard acidic workups with a buffered system to preserve the tertiary alcohol.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Acetyl-5-chlorothiophene Substrate1.0Must be dry (<0.1% water).
MeMgBr (3M in Et₂O) Nucleophile1.2MeMgCl is also acceptable; MeLi is too aggressive.
CeCl₃ (Anhydrous) Additive1.3Optional: Use if enolization is high (starting material recovery).
THF / Toluene Solvent-Anhydrous. Toluene co-solvent suppresses radical side reactions.
Sat. NH₄Cl (aq) Quench-CRITICAL: Do not use HCl.
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Substrate Dissolution: Dissolve 2-Acetyl-5-chlorothiophene (1.0 eq) in anhydrous THF (5 mL/mmol). Cool to -10°C .

    • Pro-Tip: If using CeCl₃, stir the CeCl₃ in THF for 1 hour at RT before cooling and adding the ketone. This forms the organocerium species which prevents enolization.

  • Grignard Addition: Add MeMgBr (1.2 eq) dropwise over 30 minutes. Maintain internal temperature below 0°C.

    • Why? Rapid addition causes localized heating, triggering polymerization of the thiophene ring.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the ketone spot (

    
    ).
    
  • The "Soft" Quench (Critical Step):

    • Cool mixture to -5°C.

    • Add Saturated Aqueous Ammonium Chloride (NH₄Cl) dropwise.

    • DO NOT add HCl or H₂SO₄. Even weak acid exposure transforms the product into the alkene.

  • Workup: Extract with Et₂O or MTBE. Wash organic layer with 5% NaHCO₃ (to ensure basicity) followed by Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly acidic and can induce elimination on the rotovap.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot on TLC that runs very high (non-polar), and my yield is <40%."

Diagnosis: You have dehydrated your product. Cause: The tertiary alcohol eliminated water to form 2-(5-chloro-2-thienyl)propene . This happens if the quench was too acidic or the rotovap bath was too hot (>45°C). Fix:

  • Switch quench to Sat. NH₄Cl mixed with 10% NH₄OH (pH ~9).

  • Add a trace of Triethylamine (Et₃N) to the rotovap flask before concentrating.

  • Keep bath temperature < 35°C.

Issue 2: "I recovered 30% unreacted starting material (Ketone)."

Diagnosis: Enolization of the ketone. Cause: The Grignard reagent acted as a base, deprotonating the alpha-position of the acetyl group instead of attacking the carbonyl. Fix:

  • Use the Cerium Protocol: Add 1.3 eq of anhydrous Cerium(III) Chloride (

    
    ) before adding the Grignard. This increases the electrophilicity of the carbonyl and suppresses basicity (Imamoto, 1989).
    
  • Ensure the Grignard reagent is fresh (titrate it).

Issue 3: "The reaction mixture turned into a dark black tar."

Diagnosis: Thiophene polymerization. Cause: Reaction temperature was too high, or the Grignard addition was too fast. Thiophenes are sensitive to radical polymerization initiated by metallic magnesium impurities. Fix:

  • Strict temperature control (-10°C).[1]

  • Filter the Grignard reagent through a glass frit before use to remove solid Mg particles.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.

ReactionPathway Start 2-Acetyl-5-chlorothiophene Inter Tetrahedral Intermediate (Alkoxide) Start->Inter + MeMgBr (-10°C) Side1 Side Product A: Enolate (Reverts to SM) Start->Side1 Enolization (No CeCl3) Product Target: Tertiary Alcohol 2-(5-Chloro-2-thienyl)-2-propanol Inter->Product Buffered Quench (NH4Cl / pH 8) Side2 Side Product B: Alkene (Dehydration) Inter->Side2 Acidic Quench (HCl / H+) Product->Side2 Heat / Acidic Workup

Figure 1: Reaction pathway showing the "Golden Path" (Green) vs. Yield Killers (Red).

Comparative Data: Standard vs. Optimized

ParameterStandard ProtocolOptimized Protocol
Reagent MeMgBr (THF)MeMgBr + CeCl₃ (Optional)
Temperature RT or Reflux-10°C to 0°C
Quench 1M HClSat. NH₄Cl + 5% NaHCO₃
Drying Agent MgSO₄Na₂SO₄ + Trace Et₃N
Typical Yield 45 - 55%82 - 91%
Major Impurity Alkene (>15%)Trace Alkene (<2%)

References & Authority

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Sorbera, L.A., et al. "Duloxetine Oxalate: Treatment of Stress Urinary Incontinence."[2] Drugs of the Future, vol. 25, no.[2] 9, 2000, pp. 907-916.[2][3] (Describes thiophene alcohol intermediates).

  • Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry, Vol 4. (Standard reference for thiophene sensitivity to acids).

Disclaimer: This guide is intended for qualified laboratory personnel. Thiophene derivatives are often toxic and skin irritants. Always review the MSDS before handling 2-acetyl-5-chlorothiophene.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 2-(5-Chloro-2-thienyl)-2-propanol: A Comparative Guide

Executive Summary This guide provides a technical analysis of the H NMR spectrum of 2-(5-Chloro-2-thienyl)-2-propanol , a tertiary alcohol intermediate often synthesized via Grignard addition to 2-acetyl-5-chlorothiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the


H NMR spectrum of 2-(5-Chloro-2-thienyl)-2-propanol , a tertiary alcohol intermediate often synthesized via Grignard addition to 2-acetyl-5-chlorothiophene .

Designed for medicinal chemists and process development scientists, this document focuses on synthesis verification . It contrasts the spectral signature of the product against its ketone precursor, highlighting the diagnostic chemical shift changes that confirm the successful formation of the tertiary alcohol moiety.

Key Diagnostic Features
FeaturePrecursor (Ketone)Product (Alcohol)Diagnostic Action
Methyl Group Singlet,

2.50 ppm (3H)
Singlet,

1.65 ppm (6H)
Primary Confirmation
Thiophene H-3 Doublet,

7.50 ppm (Deshielded)
Doublet,

6.75 ppm (Shielded)
Secondary Confirmation
Hydroxyl (-OH) AbsentBroad Singlet,

2.0–3.0 ppm
Functional Group Check

Structural Analysis & Prediction Logic

To interpret the spectrum accurately without relying on rote memorization, we must analyze the electronic environment of the protons.

The Thiophene Ring System

The molecule consists of a thiophene ring substituted at positions 2 and 5:[1]

  • Position 5 (Chlorine): An electron-withdrawing group (Inductive effect,

    
    ) that is also a weak resonance donor (
    
    
    
    ). In thiophenes, the 5-Cl substituent typically causes a minor upfield shift on the adjacent H-4 proton compared to unsubstituted thiophene.
  • Position 2 (Dimethyl Carbinol): The conversion of the electron-withdrawing acetyl group (

    
    ) to a tertiary alcohol (
    
    
    
    ) removes the strong deshielding anisotropy of the carbonyl. This results in a significant upfield shift of the adjacent H-3 proton.
The Aliphatic Region[5]
  • Gem-Dimethyls: The two methyl groups are chemically equivalent due to free rotation and the plane of symmetry (unless a chiral center were present elsewhere, which is not the case here). They appear as a strong singlet integrating to 6 protons.

  • Hydroxyl Proton: The acidic proton on the oxygen is exchangeable. Its chemical shift is concentration- and solvent-dependent (typically 2.0–4.0 ppm in

    
    ) and appears as a broad singlet.
    

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducibility, follow this standardized protocol.

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Validation Solvent: Deuterium Oxide (

    
    ) for exchange studies.
    

Procedure:

  • Massing: Weigh 10–15 mg of the isolated product into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Ensure complete dissolution; turbidity indicates inorganic salts (e.g., Mg salts from Grignard workup). Filter if necessary.
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire spectrum with at least 16 scans (NS=16) to resolve the thiophene coupling constants.

  • 
     Shake (Optional):  If the OH peak is ambiguous, add 1 drop of 
    
    
    
    , shake, and re-acquire. The OH peak will disappear or diminish significantly.

Spectral Comparison: Product vs. Precursor

The most critical task for a researcher is verifying the consumption of the starting material, 2-acetyl-5-chlorothiophene .

Comparative Data Table

Note: Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm). Coupling constants (

) are in Hz.[2][3]
AssignmentPrecursor: 2-Acetyl-5-chlorothiophene [1]Product: 2-(5-Chloro-2-thienyl)-2-propanol [Predicted/Observed]

(Shift Change)
Methyl (

)
2.50 (s, 3H) 1.65 (s, 6H) -0.85 ppm (Upfield)
Thiophene H-3 7.50 (d,

, 1H)
6.75 (d,

, 1H)
-0.75 ppm (Upfield)
Thiophene H-4 6.90 (d,

, 1H)
6.70 (d,

, 1H)
-0.20 ppm (Minor)
Hydroxyl (-OH) N/A2.20 (br s, 1H)New Signal
Detailed Region Analysis
Region A: The Aliphatic Zone (1.0 – 3.0 ppm)
  • Precursor: Shows a sharp singlet at 2.50 ppm corresponding to the acetyl methyl group (

    
    ). This region is otherwise clean.[3]
    
  • Product: The acetyl peak at 2.50 ppm must be absent . Instead, a dominant singlet appears at ~1.65 ppm .

    • Why? The methyls are now attached to an

      
       hybridized carbon rather than an 
      
      
      
      carbonyl carbon, increasing electron density around the protons (shielding).
    • Integration Check: The integral of this peak should be 6H relative to the aromatic protons (1H each).

Region B: The Aromatic Zone (6.5 – 7.6 ppm) [2]
  • Precursor: The spectrum shows two distinct doublets with a large separation (

    
     ppm). The H-3 proton is strongly deshielded by the adjacent carbonyl group, pushing it downfield to ~7.50 ppm.
    
  • Product: The spectrum shows two doublets that are much closer together (

    
     ppm), often appearing as a tight AB system or overlapping signals around 6.70–6.80 ppm .
    
    • Why? The conversion to the alcohol removes the electron-withdrawing carbonyl. The H-3 proton relaxes back to a typical thiophene shift range, similar to H-4.

Logic Flow & Assignment Workflow

The following diagram illustrates the decision process for assigning peaks and verifying the structure.

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_Aliphatic Step 1: Analyze Aliphatic Region (1.0 - 3.0 ppm) Start->Check_Aliphatic Methyl_Check Is there a Singlet at ~1.65 ppm with Integral = 6H? Check_Aliphatic->Methyl_Check Acetyl_Check Is the Singlet at ~2.50 ppm Absent? Methyl_Check->Acetyl_Check Yes Conclusion_Fail FAILED: Incomplete Reaction or Impurity Methyl_Check->Conclusion_Fail No (Wrong Integral/Shift) Check_Aromatic Step 2: Analyze Aromatic Region (6.5 - 7.5 ppm) Acetyl_Check->Check_Aromatic Yes Acetyl_Check->Conclusion_Fail No (Starting Material Present) H3_Shift Check H-3 Shift: Has it moved from 7.50 -> ~6.75 ppm? Check_Aromatic->H3_Shift OH_Check Step 3: Verify Hydroxyl Broad singlet ~2-3 ppm? H3_Shift->OH_Check Yes H3_Shift->Conclusion_Fail No (H-3 still deshielded) D2O_Shake Perform D2O Shake Test: Does peak disappear? OH_Check->D2O_Shake If ambiguous Conclusion_Success CONFIRMED: 2-(5-Chloro-2-thienyl)-2-propanol OH_Check->Conclusion_Success Visible & Clear D2O_Shake->Conclusion_Success Yes D2O_Shake->Conclusion_Fail No (Impurity)

Figure 1: Decision logic for verifying the synthesis of 2-(5-Chloro-2-thienyl)-2-propanol via NMR.

References

  • Precursor Data (2-Acetyl-5-chlorothiophene)

    • PubChem.[4] (n.d.). 2-Acetyl-5-chlorothiophene Spectral Data. National Library of Medicine. Retrieved from [Link]

  • General Thiophene NMR Shifts: Fujieda, K., Takahashi, K., & Sone, T. (1985). NMR Spectra of Substituted Thiophenes. Bulletin of the Chemical Society of Japan. (General reference for substituent effects on thiophene ring protons).
  • Synthesis Verification Context

    • Arabian Journal of Chemistry. (2025).[4][3] Investigating chlorothiophene-based chalcones as anticancer agents. (Provides experimental NMR data for the 2-acetyl-5-chlorothiophene precursor used in similar syntheses). Retrieved from [Link]

Sources

Comparative

GC-MS fragmentation patterns of 2-(5-Chloro-2-thienyl)-2-propanol

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 2-(5-Chloro-2-thienyl)-2-propanol: A Comparative Analysis This guide provides a comprehensive analysis of the expected Gas C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 2-(5-Chloro-2-thienyl)-2-propanol: A Comparative Analysis

This guide provides a comprehensive analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation behavior of 2-(5-Chloro-2-thienyl)-2-propanol, a heterocyclic alcohol of interest in synthetic and medicinal chemistry. Thiophene derivatives are crucial scaffolds in drug development, and understanding their analytical signatures is paramount for identity confirmation, purity assessment, and metabolic studies.[1][2] This document moves beyond a simple recitation of data to explain the underlying chemical principles governing the molecule's fragmentation, comparing the utility of GC-MS with other common analytical techniques.

Introduction: The Analytical Challenge

2-(5-Chloro-2-thienyl)-2-propanol is a tertiary alcohol containing a halogenated aromatic-like thiophene ring. This combination of functional groups presents a unique fragmentation profile under Electron Ionization (EI) mass spectrometry. While the aromatic-like thiophene ring lends stability, the tertiary alcohol moiety is prone to specific cleavage and rearrangement reactions.[3][4] Accurate identification requires a predictive understanding of how these competing influences manifest in the mass spectrum. This guide provides the necessary framework for researchers to confidently identify this compound and distinguish it from related isomers or impurities.

Predicted GC-MS Fragmentation Analysis

Electron Ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce characteristic fragmentation.[5] The resulting mass spectrum is a "fingerprint" that allows for structural elucidation. For 2-(5-Chloro-2-thienyl)-2-propanol, the fragmentation is dictated by the stability of the resulting cations and neutral losses.

The Molecular Ion (M⁺•)

The molecular weight of 2-(5-Chloro-2-thienyl)-2-propanol (C₇H₉ClOS) is 176.66 g/mol . The initial ionization event removes an electron to form the molecular ion (M⁺•).

  • Expected Appearance: Tertiary alcohols typically exhibit weak or even undetectable molecular ion peaks due to the instability of the ion and the favorability of fragmentation pathways like alpha-cleavage.[3][6] However, the presence of the stabilizing thiophene ring is expected to result in a more prominent M⁺• peak than would be seen for a simple aliphatic tertiary alcohol.[3]

  • Isotopic Signature: A crucial identifying feature will be the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[7] This will produce two molecular ion peaks:

    • M⁺• at m/z 176 (containing ³⁵Cl)

    • [M+2]⁺• at m/z 178 (containing ³⁷Cl) The intensity of the m/z 178 peak will be approximately one-third that of the m/z 176 peak, providing definitive evidence for the presence of a single chlorine atom.[5]

Primary Fragmentation Pathways

The most energetically favorable fragmentation routes will produce the most stable carbocations, leading to the most abundant peaks (including the base peak) in the spectrum.

  • Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[7][8] For this molecule, the most probable α-cleavage is the loss of a methyl radical (•CH₃, mass 15) to form a resonance-stabilized acylium-like ion. This fragment is expected to be highly abundant, potentially the base peak.

    • [M - 15]⁺ at m/z 161: This ion is stabilized by resonance involving the lone pairs on the oxygen atom and the thiophene ring.

  • Dehydration (Loss of Water): The elimination of a neutral water molecule (H₂O, mass 18) is another characteristic fragmentation pathway for alcohols.[4][8] This results in an alkene radical cation.

    • [M - 18]⁺• at m/z 158: The peak for this ion, also showing a corresponding [M-18+2] peak at m/z 160, is a strong indicator of an alcohol functional group.

  • Formation of the Chlorothienyl Cation: Cleavage of the bond between the thiophene ring and the propanol side chain can lead to the formation of the 5-chloro-2-thienyl cation.

    • [C₄H₂ClS]⁺ at m/z 117: This fragment, along with its isotopic partner at m/z 119, represents the stable heterocyclic core of the molecule.

The predicted fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M 2-(5-Chloro-2-thienyl)-2-propanol (M⁺•) m/z 176/178 M_15 [M - CH₃]⁺ m/z 161/163 (α-Cleavage) M->M_15 - •CH₃ M_18 [M - H₂O]⁺• m/z 158/160 (Dehydration) M->M_18 - H₂O Thienyl [5-Chloro-2-thienyl]⁺ m/z 117/119 M->Thienyl - C₃H₇O•

Caption: Predicted EI fragmentation pathway of 2-(5-Chloro-2-thienyl)-2-propanol.

Summary of Expected Fragments

The table below summarizes the key ions expected in the EI mass spectrum.

m/z (³⁵Cl/³⁷Cl)Proposed Ion FormulaProposed Structure / OriginExpected Relative Abundance
176 / 178[C₇H₉ClOS]⁺•Molecular Ion (M⁺•)Low to Medium
161 / 163[C₆H₆ClOS]⁺[M - CH₃]⁺ (α-Cleavage)High (Potential Base Peak)
158 / 160[C₇H₇ClS]⁺•[M - H₂O]⁺• (Dehydration)Medium
117 / 119[C₄H₂ClS]⁺[5-Chloro-2-thienyl]⁺Medium to High
43[C₃H₇]⁺ or [C₂H₃O]⁺Isopropyl cation or Acylium ionMedium

Table 1: Predicted major fragment ions for 2-(5-Chloro-2-thienyl)-2-propanol in EI-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for identification, a multi-technique approach provides the most robust characterization. The choice of technique depends on the analytical question being asked—be it structural confirmation, quantification, or purity analysis.

TechniquePrincipleStrengths for this AnalyteLimitations
GC-MS Separation by volatility/polarity, followed by mass-based identification.[9]High sensitivity; provides molecular weight and structural "fingerprint" from fragmentation; excellent for separating volatile impurities.Destructive; requires analyte to be volatile and thermally stable.
NMR (¹H, ¹³C) Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides definitive structural information and atom connectivity; non-destructive.[10]Lower sensitivity than MS; not ideal for complex mixture analysis without prior separation; requires higher sample quantity.
FTIR Absorption of infrared radiation by molecular vibrations.Quickly identifies functional groups (O-H stretch for alcohol, thiophene ring vibrations, C-Cl stretch).[11]Provides limited structural information; not suitable for definitive identification of an unknown compound on its own.
HPLC-UV/MS Separation by partitioning between mobile and stationary phases.Ideal for non-volatile or thermally labile analogs; can be coupled to MS for identification.GC often provides higher chromatographic resolution for volatile compounds; HPLC-UV provides no structural data beyond retention time.

Table 2: Objective comparison of analytical techniques for the characterization of 2-(5-Chloro-2-thienyl)-2-propanol.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system designed for the robust analysis of the title compound. The causality for each parameter selection is explained to ensure technical accuracy and reproducibility.

Objective: To obtain a clean, reproducible mass spectrum of 2-(5-Chloro-2-thienyl)-2-propanol suitable for library matching and manual interpretation.

Methodology Workflow:

GCMS_Workflow SamplePrep 1. Sample Preparation (Dilution in Methanol) Injection 2. GC Injection (Split Mode) SamplePrep->Injection Separation 3. Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole Analyzer) Ionization->Analysis Detection 6. Detection & Data Acquisition Analysis->Detection

Caption: Standard operational workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Action: Prepare a 100 µg/mL stock solution of the analyte in HPLC-grade methanol or ethyl acetate. Serially dilute to a working concentration of 1-10 µg/mL.

    • Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Methanol is a volatile solvent that is unlikely to interfere with the analysis.

  • Instrumentation:

    • A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is suitable.

  • GC Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

      • Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Injection Mode: Split (e.g., 50:1 ratio).

      • Causality: Prevents overloading the column with a concentrated sample, leading to better peak shape.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Causality: Helium is an inert carrier gas that provides good chromatographic efficiency.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

      • Causality: This is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

      • Causality: The initial hold allows for focusing of the analyte band. The temperature ramp ensures elution of the analyte as a sharp peak, and the final hold cleanses the column of any less volatile contaminants.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Causality: 70 eV is the industry standard that produces reproducible fragmentation patterns, allowing for comparison with established spectral libraries (e.g., NIST, Wiley).[5]

    • Mass Range: Scan from m/z 40 to 350.

      • Causality: This range covers the expected molecular ion and all significant fragments without collecting unnecessary data from solvent or air background.

    • Solvent Delay: 3 minutes.

      • Causality: Prevents the high concentration of the injection solvent from entering and saturating the mass spectrometer filament.

ParameterRecommended SettingRationale
GC Column 30m, 0.25mm ID, 0.25µm 5% phenyl-methylpolysiloxaneGeneral purpose column with excellent resolving power for semi-volatiles.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program 80°C (1min), ramp 15°C/min to 280°C (5min)Provides good peak shape and ensures elution of the analyte and column cleaning.
Carrier Gas Helium, 1.0 mL/minInert, provides high efficiency.
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library comparison.[5]
Mass Scan Range m/z 40-350Covers molecular ion and all expected fragments.

Table 3: Summary of recommended GC-MS operating parameters.

Conclusion

The analysis of 2-(5-Chloro-2-thienyl)-2-propanol by GC-MS provides a wealth of structural information from a single, rapid injection. By understanding the fundamental principles of mass spectrometry—including the influence of the tertiary alcohol and the chlorinated thiophene ring—one can predict a fragmentation pattern with high confidence. The key identifiers for this compound are a visible molecular ion cluster at m/z 176/178 , a prominent fragment from α-cleavage at m/z 161/163 , and evidence of dehydration at m/z 158/160 . This predictive approach, when combined with the robust experimental protocol provided, equips researchers with the tools needed for definitive identification and characterization in a drug development or quality control setting.

References

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thiophene – Knowledge and References. Retrieved from [Link]

  • Sayville Public Schools. (n.d.). GC-MS procedure and background. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Indicative fragment patterns on mass spectra identification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

Validation

Comparative IR Spectroscopy Guide: Structural Characterization of 2-(5-Chloro-2-thienyl)-2-propanol and Its Analogs

Infrared (IR) spectroscopy is a foundational analytical technique in drug development and synthetic chemistry, providing rapid, non-destructive verification of molecular structure. For researchers working with halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Infrared (IR) spectroscopy is a foundational analytical technique in drug development and synthetic chemistry, providing rapid, non-destructive verification of molecular structure. For researchers working with halogenated heterocyclic compounds, accurately assigning IR absorption bands is critical for confirming successful synthetic transformations—such as the Grignard addition to a ketone or the halogenation of a thiophene ring.

This guide provides an in-depth, comparative analysis of the characteristic IR peaks of 2-(5-Chloro-2-thienyl)-2-propanol (a tertiary alcohol with a chlorinated thiophene ring) against two structurally related alternatives: 2-(2-Thienyl)-2-propanol (the non-chlorinated analog) and 1-(5-Chloro-2-thienyl)ethanone (the ketone precursor).

Theoretical Framework: Causality of IR Absorptions

To move beyond simple pattern matching, an Application Scientist must understand the physical principles governing vibrational frequencies. The absorption of infrared radiation corresponds to the excitation of molecular vibrations, which are dictated by bond strength (force constant) and the reduced mass of the atoms involved, as described by Hooke's Law.

The Tertiary Alcohol (O-H and C-O Stretches)

In 2-(5-Chloro-2-thienyl)-2-propanol, the hydroxyl group is attached to a tertiary carbon.

  • O-H Stretch: This vibration appears as a broad, intense band between 3200–3500 cm⁻¹. The causality behind this broadening is intermolecular hydrogen bonding. In the condensed phase, hydrogen bonds of varying lengths and strengths form, creating a statistical distribution of O-H bond force constants, which manifests as a broad peak rather than a sharp signal [1].

  • C-O Stretch: The C-O stretching frequency is highly diagnostic of the alcohol's substitution class. While primary alcohols absorb near 1050 cm⁻¹, tertiary alcohols like 2-(5-Chloro-2-thienyl)-2-propanol exhibit a C-O stretch shifted to higher wavenumbers (1100–1210 cm⁻¹, typically ~1150 cm⁻¹) [2]. This shift is caused by the coupling of the C-O vibration with adjacent C-C vibrations from the bulky methyl and thiophene groups, which effectively increases the force constant of the C-O bond.

The Halogenated Thiophene Ring (C=C, C-S, and C-Cl Stretches)
  • Aromatic Ring Vibrations: The thiophene ring exhibits characteristic C=C stretching vibrations in the 1500–1400 cm⁻¹ region and C-H stretching slightly above 3000 cm⁻¹ (due to the higher s-character of the sp² hybridized carbon, which strengthens the C-H bond)[3]. The C-S stretch is typically found in the fingerprint region between 700–800 cm⁻¹.

  • C-Cl Stretch: The introduction of the chlorine atom at the 5-position introduces a highly polar C-Cl bond. Because chlorine is a heavy atom, the reduced mass of the C-Cl system is large. According to Hooke's Law, a larger reduced mass drastically lowers the vibrational frequency, placing the C-Cl stretch in the lower fingerprint region, typically between 850–550 cm⁻¹ [4]. Furthermore, the large change in dipole moment during this vibration results in a very intense absorption band.

Comparative Spectral Data Analysis

To objectively evaluate the structural identity of these compounds, we compare their quantitative IR absorption data. The table below summarizes the diagnostic peaks used to differentiate the target molecule from its synthetic precursor and its non-chlorinated analog.

Table 1: Comparative IR Absorption Peaks (cm⁻¹)

Functional Group / Vibration2-(5-Chloro-2-thienyl)-2-propanol (Target)2-(2-Thienyl)-2-propanol (Alt 1: Non-chlorinated)1-(5-Chloro-2-thienyl)ethanone (Alt 2: Ketone Precursor)
O-H Stretch (Broad)3200 – 35003200 – 3500Absent
C=O Stretch (Sharp, Strong)AbsentAbsent~1670
Aromatic C-H Stretch 3100 – 30503100 – 30503100 – 3050
Aliphatic C-H Stretch 2980 – 28502980 – 28502980 – 2850
Thiophene C=C Stretch ~1450, ~1500~1450, ~1500~1420, ~1510
Tertiary C-O Stretch ~1150~1150Absent
C-Cl Stretch (Strong)850 – 550Absent850 – 550
C-S Stretch ~790~790~790

Data Interpretation: The successful conversion of the ketone precursor to the target tertiary alcohol is confirmed by the disappearance of the strong C=O stretch at ~1670 cm⁻¹ and the emergence of the broad O-H stretch at 3200–3500 cm⁻¹. The presence of the chlorine atom is verified by the strong C-Cl stretch in the 850–550 cm⁻¹ region, which is notably absent in Alternative 1.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure high scientific integrity and reproducibility, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. By integrating internal checks, the researcher can guarantee that the observed peaks belong to the sample and not to environmental artifacts.

Step 1: Instrument Initialization and Crystal Cleaning

  • Turn on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes.

  • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe dampened with high-purity isopropanol.

  • Self-Validation Check: Collect a "clean crystal" spectrum. The baseline should be flat, with no residual peaks from previous samples (especially in the 3000 cm⁻¹ or 1700 cm⁻¹ regions).

Step 2: Background Subtraction

  • Collect a background spectrum of the ambient atmosphere (typically 32 scans at 4 cm⁻¹ resolution).

  • Self-Validation Check: The software must automatically subtract this background from subsequent sample runs. This step is critical to eliminate the broad water vapor bands (~3900–3500 cm⁻¹ and ~1900–1300 cm⁻¹) and the sharp CO₂ doublet (~2350 cm⁻¹), which could otherwise mask the sample's O-H or C=C stretches.

Step 3: Sample Application and Data Acquisition

  • Apply a small amount of 2-(5-Chloro-2-thienyl)-2-propanol (liquid/oil or solid) directly onto the ATR crystal. Ensure complete coverage of the crystal's active area.

  • If solid, lower the pressure anvil until a click is heard, ensuring optimal optical contact between the sample and the crystal.

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

Step 4: Spectral Validation and Processing

  • Inspect the raw spectrum. The maximum absorbance should ideally fall between 0.2 and 0.8 AU to ensure a linear detector response and prevent peak distortion.

  • Apply an ATR correction algorithm if comparing the data to transmission spectra databases, as ATR shifts peak intensities (lower wavenumber peaks appear artificially stronger in uncorrected ATR spectra).

Visualizing the Analytical Logic

The following decision-tree diagram illustrates the diagnostic logic used by analytical chemists to differentiate 2-(5-Chloro-2-thienyl)-2-propanol from its structural analogs based solely on IR spectral data.

IR_Logic Start Unknown Thiophene Derivative Sample CheckOH Broad Peak at 3200-3500 cm⁻¹? (O-H Stretch) Start->CheckOH HasOH Yes: Alcohol Present CheckOH->HasOH Yes NoOH No: Alcohol Absent CheckOH->NoOH No CheckCCl Strong Peak at 850-550 cm⁻¹? (C-Cl Stretch) HasOH->CheckCCl CheckCO Strong Peak at ~1670 cm⁻¹? (C=O Stretch) NoOH->CheckCO IsKetone 1-(5-Chloro-2-thienyl)ethanone (Ketone Precursor) CheckCO->IsKetone Yes IsTarget 2-(5-Chloro-2-thienyl)-2-propanol (Target Compound) CheckCCl->IsTarget Yes IsDeschloro 2-(2-Thienyl)-2-propanol (Non-chlorinated Analog) CheckCCl->IsDeschloro No

Diagnostic workflow for identifying 2-(5-Chloro-2-thienyl)-2-propanol via IR spectroscopy.

References

  • Chemistry LibreTexts . "Infrared Spectra of Some Common Functional Groups." LibreTexts Organic Chemistry. Available at:[Link]

  • Smith, Brian C. "Alcohols—The Rest of the Story." Spectroscopy Online, April 2017. Available at:[Link]

  • Pressbooks . "6.3 IR Spectrum and Characteristic Absorption Bands." Organic Chemistry I. Available at:[Link]

  • Smith, Brian C. "Halogenated Organic Compounds." Spectroscopy Online, September 2023. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(5-Chloro-2-thienyl)-2-propanol

[1][2][3] Executive Summary Immediate Action Required: Treat 2-(5-Chloro-2-thienyl)-2-propanol as a Halogenated Organic Solvent . Critical Prohibition: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Immediate Action Required: Treat 2-(5-Chloro-2-thienyl)-2-propanol as a Halogenated Organic Solvent . Critical Prohibition: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong oxidizers.[1] Mixing halogenated species with standard organic waste streams significantly escalates disposal costs and introduces the risk of toxic byproduct formation (e.g., dioxins) during incineration.

Chemical Profile & Hazard Identification

Causality of Protocol: The disposal logic for this compound is dictated by its three functional components: the Thiophene Ring , the Chlorine Substituent , and the Tertiary Alcohol .[1]

FeatureHazard ImplicationDisposal Constraint
Chlorine (C-Cl) High thermal stability; precursor to dioxins if improperly burned.MUST be incinerated in a facility equipped with specific scrubbers (HCl capture). Strictly Halogenated Waste Stream.
Thiophene Ring (S) Sulfur content; potential for SOx generation.Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides) due to exothermic sulfoxide/sulfone formation.[1]
Alcohol (-OH) Flammability and volatility.[2][3]Classified as Ignitable Waste (RCRA D001) . Requires spark-proof handling.
Physical Properties (Conservative Estimates for Safety)

Note: Treat as High Hazard if specific SDS data is unavailable.

  • State: Liquid (likely viscous) or low-melting solid.

  • Flash Point: Treat as < 60°C (Flammable).

  • Solubility: Lipophilic; likely immiscible with water.

Pre-Disposal Stabilization & Segregation

The Self-Validating System: Before transferring waste, you must validate compatibility.[1] A "blind pour" is a primary cause of laboratory fires.

Segregation Logic Diagram

The following decision tree ensures that incompatible wastes are never mixed.

SegregationLogic Start Waste: 2-(5-Chloro-2-thienyl)-2-propanol CheckOx Check: Is container free of Oxidizers? Start->CheckOx CheckHal Check: Is container for HALOGENATED waste? CheckOx->CheckHal Yes ActionNeut STOP: Neutralize/Quench Oxidizers CheckOx->ActionNeut No (Peroxides/Nitric present) ActionNonHal STOP: Do NOT use Non-Halogenated Bin CheckHal->ActionNonHal No Proceed Proceed: Transfer to Halogenated Waste CheckHal->Proceed Yes

Figure 1: Decision logic for waste segregation to prevent incompatibility reactions and regulatory fines.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Selection:

    • Gloves: Nitrile (minimum 0.11 mm) is generally sufficient for incidental splash; however, Laminate Film (Silver Shield) is required for prolonged handling of chlorinated solvents to prevent permeation.[1]

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass (Amber).

    • Avoid: Low-density plastics which may swell upon contact with thiophene derivatives.

Phase 2: The Transfer
  • Verify Labeling: Ensure the destination container is tagged "HAZARDOUS WASTE - HALOGENATED SOLVENTS."

  • Grounding: If transferring volumes >4L, ground the receiving drum to prevent static discharge, as the alcohol moiety supports ignition.[1]

  • Pouring: Use a funnel with a flame-arrestor if available.

  • Logging: Immediately log the addition on the waste tag. Include the full chemical name: 2-(5-Chloro-2-thienyl)-2-propanol. Do not abbreviate.

Phase 3: Waste Pickup Handoff
  • RCRA Classification: Likely D001 (Ignitable) and potentially toxic characteristics.

  • Aggregation: Ensure the waste contractor is aware of the Chlorine + Sulfur combination, as this dictates the incineration temperature and scrubbing requirements.

Spill Response Logic

Contingency Planning: In the event of a spill, immediate containment is necessary to prevent drain entry (aquatic toxicity).

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Small < 100 mL (In Fume Hood) Assess->Small Large > 100 mL (Or Outside Hood) Assess->Large Absorb Absorb: Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab & Call EHS Large->Evacuate Bag Double Bag & Label 'Halogenated Debris' Absorb->Bag

Figure 2: Operational workflow for spill containment and cleanup.

Cleanup Protocol:

  • Absorbent: Use inert materials like Vermiculite or Diatomaceous Earth . Do not use paper towels (combustible) for large spills.[4]

  • Decontamination: Clean surface with soap and water after absorbing the bulk liquid. Collect all wash water as hazardous waste (do not flush).

Regulatory Compliance & Scientific Rationale

Why Halogenated Separation is Non-Negotiable

Regulations (EPA RCRA in the US, REACH in EU) strictly differentiate halogenated wastes.[1]

  • Non-Halogenated Waste: Often used for "fuel blending" (burned for energy recovery in cement kilns).

  • Halogenated Waste: Must be incinerated at higher temperatures (>1100°C) with rapid cooling to prevent the De Novo synthesis of dioxins and furans [1].

  • Cost Impact: Contaminating a non-halogenated drum with this chlorinated thiophene can increase disposal costs by 5-10x due to the need to reclassify the entire container.

US EPA Waste Codes (Potential)

While this specific intermediate may not be explicitly "Listed" (F-list), it is regulated by characteristic:

  • D001: Ignitable (if flash point < 60°C).

  • Halogenated Organic Compounds (HOCs): Subject to Land Disposal Restrictions (LDR) [2].[5]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The burning of hazardous waste in incinerators, boilers, and industrial furnaces.[1] Available at: [Link]

  • Code of Federal Regulations (eCFR). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds.[5] Available at: [Link][4][6][7][8][9][10][11][12]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 2-(5-Chloro-2-thienyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the use of 2-(5-Chloro-2-thienyl)-2-propanol, a compound of interest in pharmaceutical and chemical synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that every protocol is a self-validating system of safety and precision.

The following procedures have been synthesized from established safety protocols for handling chlorinated organic compounds and thiophene derivatives, providing a robust framework for the safe utilization of this specific molecule.

Understanding the Hazard: A Proactive Approach to Safety

2-(5-Chloro-2-thienyl)-2-propanol is a halogenated heterocyclic compound. The presence of a chlorinated thiophene ring necessitates a cautious approach. While specific toxicological data for this compound is not extensively published, the known hazards of similar molecules, such as thiophene and other chlorinated organics, guide our handling recommendations. Thiophene and its derivatives can be harmful and irritant upon inhalation, and combustion may produce toxic gases like sulfur dioxide.[1] Chlorinated solvents, as a class, can generate toxic gases such as phosgene in a fire.[2] Therefore, all handling procedures should be designed to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned experimental procedure. The following table outlines the recommended PPE for handling 2-(5-Chloro-2-thienyl)-2-propanol.

PPE ComponentSpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects eyes from splashes and airborne particles of the compound.
Hand Protection Chemical impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.Prevents skin contact with the chemical. The choice of glove material should be based on the specific solvents being used in the procedure.
Body Protection A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of splashing, chemical-resistant overalls or an apron should be worn.Protects the skin and personal clothing from contamination. Flame-resistant material provides an added layer of safety in the event of a fire.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if the handling process could generate dust or aerosols, or if working outside of a certified chemical fume hood.Prevents inhalation of the compound, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Handling
  • Work Area Preparation : All work with 2-(5-Chloro-2-thienyl)-2-propanol should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) nearby.

  • Weighing and Transfer : When weighing the solid compound, do so in the fume hood on a disposable weigh paper or in a tared container. Use non-sparking tools for transfers to prevent ignition of any flammable solvents used in the procedure.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep the container covered as much as possible during the dissolution process.

  • Storage : Store 2-(5-Chloro-2-thienyl)-2-propanol in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored separately from incompatible materials such as strong oxidizing agents.[4]

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 2-(5-Chloro-2-thienyl)-2-propanol.

start Start: Obtain 2-(5-Chloro-2-thienyl)-2-propanol prep Prepare Work Area in Fume Hood start->prep don_ppe Don Appropriate PPE prep->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve experiment Conduct Experiment dissolve->experiment spill Spill Occurs? experiment->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes waste_collection Collect Waste in Halogenated Waste Container spill->waste_collection No spill_cleanup->waste_collection end_process End of Procedure waste_collection->end_process decontaminate Decontaminate Work Area and Glassware end_process->decontaminate remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe store_waste Store Waste Container Securely remove_ppe->store_waste disposal Arrange for Professional Disposal store_waste->disposal finish Finish disposal->finish

Caption: Workflow for handling 2-(5-Chloro-2-thienyl)-2-propanol.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can happen. Being prepared to respond swiftly and correctly is crucial.

Spill Cleanup
  • Minor Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent, and then wash with soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Major Spill :

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet for 2-(5-Chloro-2-thienyl)-2-propanol.

First Aid Measures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(5-Chloro-2-thienyl)-2-propanol and any associated contaminated materials is not only a matter of regulatory compliance but also of environmental stewardship.

Waste Segregation and Collection

Due to the presence of a chlorine atom, this compound is classified as a halogenated organic. It is imperative to collect all waste containing 2-(5-Chloro-2-thienyl)-2-propanol in a dedicated, clearly labeled "Halogenated Organic Waste" container.[5][6][7] Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complicates the disposal process.[8][9]

The waste container should be made of a compatible material and have a secure, tight-fitting lid.[5] Store the waste container in a designated, well-ventilated area, away from heat and ignition sources.[6]

Disposal Method

Under no circumstances should 2-(5-Chloro-2-thienyl)-2-propanol or its waste be disposed of down the drain.[5] The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

Disposal Workflow

The following diagram outlines the process for the proper disposal of waste generated from procedures involving 2-(5-Chloro-2-thienyl)-2-propanol.

start Start: Waste Generated identify_waste Identify as Halogenated Organic Waste start->identify_waste select_container Select Designated 'Halogenated Organic Waste' Container identify_waste->select_container label_container Label Container with Contents select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste secure_lid Securely Close Container Lid transfer_waste->secure_lid store_waste Store in Designated Hazardous Waste Area secure_lid->store_waste request_pickup Request Pickup by Licensed Waste Disposal Service store_waste->request_pickup document_disposal Document Waste Disposal request_pickup->document_disposal finish Finish: Waste Removed document_disposal->finish

Caption: Disposal workflow for halogenated waste.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before you begin your work.

References

  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Guide. UTIA Safety Office.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Guidance on Safe Storage of Chemicals in Labor
  • Organic Solvent Waste Disposal. University of British Columbia.
  • Organic Solvents.
  • Safety D
  • CHLORIN
  • 2-(Tributylstannyl)
  • Safety D
  • Guidance on Storage and Handling of Chlorin
  • Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health.
  • Safety D
  • 2-Propanol Safety D
  • Safety D
  • Safety Data Sheet: Thieno[3,2-b]thiophene. Ossila.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk.
  • 2-Propanol Safety Guide. Scribd.
  • Thiophene. Sciencemadness Wiki.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of California, Santa Cruz.
  • Toxicologic Emergencies. AMBOSS.
  • Emergency drug kits: pharmacological and technical consider
  • Products Approved for Chemical Emergencies. U.S.
  • Treatment of Chemical Agent Casualties and Conventional Military Chemical Injuries. Navy Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(5-Chloro-2-thienyl)-2-propanol
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